molecular formula C20H15ClN4O5 B14951471 [(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid

[(3E)-3-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-cyano-4-methyl-2,6-dioxo-3,6-dihydropyridin-1(2H)-yl]acetic acid

Cat. No.: B14951471
M. Wt: 426.8 g/mol
InChI Key: GIPDYXNREYZRLW-VIZOYTHASA-N
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Description

2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methyl-pyrazolyl group, and a cyano-methyl-dioxo-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and pyrazolyl intermediates, followed by their condensation under controlled conditions to form the final product. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYL-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL: Shares structural similarities but lacks the cyano and dioxo-pyridinyl groups.

    5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL: Contains the cyano and dioxo-pyridinyl groups but lacks the chlorophenyl and pyrazolyl groups.

Uniqueness

The uniqueness of 2-[3-{(E)-1-[1-(4-CHLOROPHENYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CYANO-4-METHYL-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIDINYL]ACETIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15ClN4O5

Molecular Weight

426.8 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-cyano-2-hydroxy-4-methyl-6-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C20H15ClN4O5/c1-10-14(18(28)24(9-17(26)27)19(29)16(10)8-22)7-15-11(2)23-25(20(15)30)13-5-3-12(21)4-6-13/h3-7,28H,9H2,1-2H3,(H,26,27)/b15-7+

InChI Key

GIPDYXNREYZRLW-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)O)CC(=O)O)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)O)CC(=O)O)C#N

Origin of Product

United States

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